molecular formula C12H15ClN2O2 B1463596 [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride CAS No. 854705-52-5

[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride

Cat. No.: B1463596
CAS No.: 854705-52-5
M. Wt: 254.71 g/mol
InChI Key: CVLHUTGOHZXALU-UHFFFAOYSA-N
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Description

[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes a cyano group, a phenyl ring, and an amino acid ester

Mechanism of Action

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of Ethyl 2-((cyano(phenyl)methyl)amino)acetate hydrochloride involves a series of chemical reactions. A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate is reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

Result of Action

It’s known that the compound is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines . Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity .

Action Environment

The action environment of Ethyl 2-((cyano(phenyl)methyl)amino)acetate hydrochloride can influence its action, efficacy, and stability. For instance, the synthesis of N-substituted cyanoacetamide can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The reaction can be performed without solvent at room temperature or at 70 °C for 6 hours, then left to stir at room temperature overnight .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride typically involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction is carried out at room temperature, making it compatible with a wide range of amino acids, including natural, aromatic, and aliphatic amino acids.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of ion-exchange resins or other catalytic systems to facilitate the esterification process. These methods aim to optimize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The cyano group can be reduced to amines using reagents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[cyano(phenyl)methyl]amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10;/h3-7,11,14H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHUTGOHZXALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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